molecular formula C22H25ClN4O5 B4191206 4-(5-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}-2-nitrophenyl)morpholine

4-(5-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}-2-nitrophenyl)morpholine

Cat. No. B4191206
M. Wt: 460.9 g/mol
InChI Key: YDHMCGNBOUZUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}-2-nitrophenyl)morpholine, also known as CP-96,345, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperazinylphenylmorpholines and has been shown to possess various biological activities that make it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 4-(5-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}-2-nitrophenyl)morpholine is not fully understood. However, it is believed to act as a partial agonist of the dopamine D3 receptor. This means that it can activate the receptor to some extent but not fully. The activation of the D3 receptor by 4-(5-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}-2-nitrophenyl)morpholine can lead to the release of dopamine, a neurotransmitter that is involved in reward and motivation.
Biochemical and Physiological Effects:
4-(5-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}-2-nitrophenyl)morpholine has been shown to have various biochemical and physiological effects. One of the main effects is its ability to modulate the activity of the dopamine system. This can lead to changes in behavior, mood, and cognition. 4-(5-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}-2-nitrophenyl)morpholine has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

4-(5-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}-2-nitrophenyl)morpholine has several advantages and limitations for use in lab experiments. One of the main advantages is its selectivity for the dopamine D3 receptor. This allows researchers to study the function of this receptor without affecting other receptors in the brain. Another advantage is its ability to cross the blood-brain barrier, which makes it useful for studying the effects of drugs on the brain. However, one limitation of 4-(5-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}-2-nitrophenyl)morpholine is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 4-(5-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}-2-nitrophenyl)morpholine. One area of interest is its potential use as a treatment for addiction and other psychiatric disorders. Another direction is the development of new compounds that are based on the structure of 4-(5-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}-2-nitrophenyl)morpholine but have improved pharmacokinetic properties. Finally, further studies are needed to fully understand the mechanism of action of 4-(5-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}-2-nitrophenyl)morpholine and its effects on the dopamine system.
Conclusion:
In conclusion, 4-(5-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}-2-nitrophenyl)morpholine is a synthetic compound that has been extensively studied for its potential use in scientific research. It has several advantages and limitations for use in lab experiments and has been shown to have various biochemical and physiological effects. Further studies are needed to fully understand its mechanism of action and its potential applications in the treatment of psychiatric disorders.

Scientific Research Applications

4-(5-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}-2-nitrophenyl)morpholine has been extensively studied for its potential use in scientific research. One of the main areas of interest is its role as a ligand for the dopamine D3 receptor. This receptor is involved in various physiological processes, including reward, motivation, and addiction. 4-(5-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}-2-nitrophenyl)morpholine has been shown to bind selectively to the D3 receptor and has been used as a tool for studying the function of this receptor.

properties

IUPAC Name

2-(2-chlorophenoxy)-1-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O5/c23-18-3-1-2-4-21(18)32-16-22(28)26-9-7-24(8-10-26)17-5-6-19(27(29)30)20(15-17)25-11-13-31-14-12-25/h1-6,15H,7-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHMCGNBOUZUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=O)COC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-{4-[(2-Chlorophenoxy)acetyl]-1-piperazinyl}-2-nitrophenyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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